molecular formula C14H13NO3S2 B3410386 (E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate CAS No. 896680-48-1

(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate

Cat. No. B3410386
CAS RN: 896680-48-1
M. Wt: 307.4 g/mol
InChI Key: CTIWMECIVXRXNJ-AATRIKPKSA-N
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Description

(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate, also known as ETAC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a thiophene-based compound that has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Lithium-Ion Batteries

Thiophene derivatives are used in the synthesis of triazine–thiophene–thiophene conjugated porous polymers and their composites with carbon as anode materials in lithium-ion batteries . The synthesized composites show distinct morphologies due to the different linkage units of thiophene or fused cyclothiophene derivatives .

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . By introducing thiophene derivatives with increasing sizes as the linkage units, the band gaps of the resultant polymers decrease continuously .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are utilized in the fabrication of Organic Field-Effect Transistors (OFETs) . The properties of these transistors can be tuned by modifying the thiophene derivatives used in their construction .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . These OLEDs have been used in various display technologies due to their high efficiency and color purity .

Corrosion Inhibitors

In industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors . They form a protective layer on the surface of metals, preventing oxidation and corrosion .

Pharmaceutical Applications

Thiophene derivatives exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .

Synthesis of Other Thiophene Derivatives

Thiophene derivatives can be used as starting materials for the synthesis of other thiophene derivatives. For example, trithiocarbonate anions can be generated in situ from CS2 and KOH in dimethyl sulfoxide and used as a novel S2- synthon for the synthesis of 2,5-disubstituted thiophenes from 1,3-butadiynes .

Voltage-Gated Sodium Channel Blocker

Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe . This shows the potential of thiophene derivatives in the development of new anesthetics .

properties

IUPAC Name

ethyl 2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S2/c1-2-18-14(17)11-7-9-20-13(11)15-12(16)6-5-10-4-3-8-19-10/h3-9H,2H2,1H3,(H,15,16)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIWMECIVXRXNJ-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC=C1)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-(3-(thiophen-2-yl)acrylamido)thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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